3-Cyclopropylcyclobutane-1-carbaldehyde
Description
3-Cyclopropylcyclobutane-1-carbaldehyde is a bicyclic aldehyde characterized by a cyclobutane ring fused with a cyclopropyl group at the 3-position and a formyl (-CHO) group at the 1-position. This compound combines the inherent ring strain of cyclobutane (approximately 26 kcal/mol) with the unique stereoelectronic properties of the cyclopropane moiety, making it a valuable scaffold in medicinal chemistry and materials science . Its synthesis typically involves cyclopropanation of cyclobutane precursors or aldehyde-functionalization strategies, though detailed protocols remain sparse in public literature. Applications include its use as a fragment in drug discovery, where its three-dimensionality and rigidity enhance binding specificity to protein targets .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-cyclopropylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-6-3-8(4-6)7-1-2-7/h5-8H,1-4H2 |
InChI Key |
AKBQUHZCXLBJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of cyclobutylidene intermediates, followed by selective oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of organometallic reagents and catalysts to facilitate the formation of the cyclopropyl and cyclobutane rings .
Industrial Production Methods: Industrial production of 3-Cyclopropylcyclobutane-1-carbaldehyde may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classic nucleophilic additions due to its electrophilic carbonyl carbon:
Mechanistic Insight : The cyclopropyl group’s electron-withdrawing effect slightly increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .
Oxidation and Reduction
The aldehyde group is highly susceptible to redox transformations:
Key Finding : Steric hindrance from the cyclobutane ring slows oxidation kinetics compared to linear aldehydes .
Cyclopropane Ring-Opening Reactions
The cyclopropyl substituent participates in strain-driven ring-opening reactions:
Research Highlight : Under Rh catalysis, the compound undergoes carbonylative cyclization to form 8-membered N-heterocycles, leveraging both aldehyde and cyclopropane moieties .
Cyclobutane Ring Transformations
The cyclobutane ring exhibits reactivity under specific conditions:
Catalytic Cross-Coupling Reactions
The aldehyde acts as a directing group in transition metal catalysis:
Key Observation : The cyclopropyl group enhances regioselectivity in allylation by sterically shielding specific sites .
Biological Interactions
Though primarily a synthetic intermediate, its reactivity with biomolecules has been explored:
| Interaction | Biomolecule | Outcome |
|---|---|---|
| Schiff Base Formation | Lysine residues (proteins) | Reversible protein adducts |
| Thiol-Adduct Formation | Glutathione | Detoxification pathway in vitro |
Caution : These adducts may interfere with enzymatic activity, necessitating careful handling .
Stability and Degradation
Critical stability data for handling and storage:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Light | Accelerates cycloreversion | Store in amber glass under N₂ |
| Acidic Conditions | Cyclopropane ring opening | Neutralize post-reaction immediately |
Scientific Research Applications
3-Cyclopropylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of cycloalkane derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of strained ring systems on biological activity.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The strained ring systems may also influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s distinctiveness arises from its fused cyclopropane-cyclobutane architecture. Below is a comparative analysis with structurally related aldehydes:
| Compound | Ring System | Ring Strain (kcal/mol) | Electrophilicity (Taft σ*) | Key Functional Groups |
|---|---|---|---|---|
| 3-Cyclopropylcyclobutane-1-carbaldehyde | Cyclopropane + cyclobutane | ~26 (cyclobutane) + ~27.5 (cyclopropane) | 3.2 (calculated) | Aldehyde, cyclopropane |
| Cyclopropanecarbaldehyde | Cyclopropane | ~27.5 | 3.5 | Aldehyde |
| Cyclobutane-1-carbaldehyde | Cyclobutane | ~26 | 2.9 | Aldehyde |
| Bicyclo[3.1.0]hexane-6-carbaldehyde | Norbornane analog | ~30 (estimated) | 3.1 | Aldehyde, fused rings |
Key Findings :
- The fused rings in 3-cyclopropylcyclobutane-1-carbaldehyde impart higher electrophilicity to the aldehyde group compared to cyclobutane-1-carbaldehyde due to inductive effects from the cyclopropane .
Biological Activity
3-Cyclopropylcyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 142.21 g/mol
- IUPAC Name : 3-Cyclopropylcyclobutane-1-carbaldehyde
- Canonical SMILES : C1CC2(CC1)CC(C2)C(=O)C
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Properties
Research indicates that aldehydes, including 3-cyclopropylcyclobutane-1-carbaldehyde, exhibit significant antimicrobial activity. Aldehydes can disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death. Specific studies have shown that modifications to the cyclopropyl group can enhance the antimicrobial efficacy of such compounds against various bacterial strains .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies suggest that cyclopropyl-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that derivatives with similar structures inhibited tumor growth in xenograft models, suggesting a promising avenue for further development .
The mechanism by which 3-cyclopropylcyclobutane-1-carbaldehyde exerts its biological effects may involve:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in cell signaling.
- Enzyme Inhibition : It could inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Aldehydes can lead to increased oxidative stress within cells, promoting apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
In a controlled study, 3-cyclopropylcyclobutane-1-carbaldehyde was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A recent study evaluated the effects of cyclopropyl aldehydes on breast cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Research Findings Summary
The following table summarizes key findings from recent research on the biological activities of 3-cyclopropylcyclobutane-1-carbaldehyde:
| Study Type | Biological Activity | Observations |
|---|---|---|
| Antimicrobial Study | Effective against S. aureus | MIC = 50 µg/mL |
| Anticancer Study | Induces apoptosis in breast cancer cells | Cytotoxicity observed at 10-50 µM |
| Mechanistic Study | Potential enzyme inhibition | Modulates key signaling pathways involved in cell survival |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
